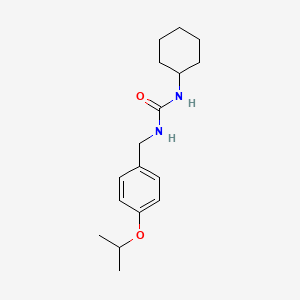

N-cyclohexyl-N'-(4-isopropoxybenzyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-[(4-propan-2-yloxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-17(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAKTJHVZRCSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl N 4 Isopropoxybenzyl Urea and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea reveals two primary disconnection points at the C-N bonds of the urea (B33335) moiety. This suggests that the most direct synthetic strategies would involve the coupling of a cyclohexyl-containing fragment and a 4-isopropoxybenzyl-containing fragment with a carbonyl source.

Figure 1: Retrosynthetic Disconnections for this compound

This analysis points towards two main synthetic pathways:

Reaction of cyclohexyl isocyanate with 4-isopropoxybenzylamine.

Reaction of 4-isopropoxybenzyl isocyanate with cyclohexylamine (B46788).

Alternatively, a phosgene (B1210022) equivalent can be used to couple cyclohexylamine and 4-isopropoxybenzylamine directly. The choice of strategy often depends on the commercial availability and stability of the isocyanate intermediates.

Classical and Modern Synthetic Routes for Urea Core Formation

The formation of the urea linkage is a critical step in the synthesis of this compound. Various methods, ranging from classical to modern green approaches, can be employed.

The reaction between an amine and an isocyanate is a highly efficient and widely used method for the synthesis of unsymmetrical ureas. commonorganicchemistry.com This reaction is typically carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The reaction is generally clean and proceeds without the need for a catalyst. commonorganicchemistry.com

For the synthesis of this compound, this would involve either:

The reaction of cyclohexyl isocyanate with 4-isopropoxybenzylamine.

The reaction of 4-isopropoxybenzyl isocyanate with cyclohexylamine.

The choice between these two routes often depends on the commercial availability and cost of the respective isocyanates. A similar approach has been used in the synthesis of N'- (4,4-diethyl-cyclohexyl)-urea, where 4,4-diethylcyclohexyl-isocyanate is reacted with an appropriate amine. prepchem.com

Carbonyl insertion methods provide an alternative to the use of pre-formed isocyanates. These methods often utilize a phosgene equivalent to couple two different amines. Triphosgene, a solid and safer alternative to gaseous phosgene, is a common reagent for this purpose. commonorganicchemistry.com The reaction typically involves the sequential addition of the two amines to a solution of triphosgene, often in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

Other carbonyl sources include carbonyldiimidazole (CDI), which can be used to synthesize ureas from amines. researchgate.net This method often proceeds under mild conditions.

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. For urea synthesis, green chemistry approaches focus on using less toxic reagents, reducing waste, and employing milder reaction conditions.

One promising green approach involves the use of carbon dioxide (CO2) as a C1 building block. rsc.orgbeilstein-journals.org This method avoids the use of hazardous phosgene and its derivatives. The reaction of amines with CO2 can be facilitated by various catalysts or carried out under specific conditions to yield ureas. rsc.orggoogle.com For instance, the reaction of primary aliphatic amines with CO2 in the absence of any catalysts or organic solvents has been shown to produce urea derivatives in good yields. rsc.org Another approach involves the electrochemical co-reduction of N2 and CO2 to produce urea under ambient conditions, which represents a highly sustainable pathway. srmap.edu.in

Water is also being explored as a green solvent for urea synthesis. The "on-water" reaction of isocyanates with amines has been shown to be a facile and chemoselective method for producing unsymmetrical ureas, with the added benefit of simple product isolation through filtration. organic-chemistry.org

Preparation of the Cyclohexyl and 4-Isopropoxybenzyl Moieties

The synthesis of this compound requires the preparation of the corresponding amine precursors: cyclohexylamine and 4-isopropoxybenzylamine.

Cyclohexylamine is a common industrial chemical and can be synthesized through several established routes. The most prevalent method is the catalytic hydrogenation of aniline. wikipedia.orgchemicalbook.com This process typically employs cobalt or nickel-based catalysts and involves the reduction of the aromatic ring of aniline. wikipedia.orgchemicalbook.com

Another method for preparing cyclohexylamine is the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.orgchemicalbook.com Additionally, cyclohexylamine can be synthesized from cyclohexanone (B45756) oxime via a reduction reaction using Raney nickel as a catalyst in the presence of hydrogen and ammonia. google.com A variety of methods for cyclohexylamine production exist, including the reduction of nitrocyclohexane (B1678964) and the catalytic ammonolysis of chlorocyclohexane (B146310) or cyclohexene. eschemy.com

The choice of synthetic route for cyclohexylamine often depends on factors such as the availability of starting materials, cost, and the desired scale of production.

Synthesis of 4-Isopropoxybenzylamine Precursors

The synthesis of the crucial precursor, 4-isopropoxybenzylamine, typically begins with the preparation of 4-isopropoxybenzaldehyde (B92280).

Synthesis of 4-Isopropoxybenzaldehyde

A common and effective method for the synthesis of 4-isopropoxybenzaldehyde is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with an isopropyl halide in the presence of a base. prepchem.com

A typical procedure involves heating a mixture of 4-hydroxybenzaldehyde, an excess of a base like anhydrous potassium carbonate, a catalytic amount of potassium iodide, and 2-iodopropane (B156323) in a suitable solvent such as 2-butanone. prepchem.com The reaction mixture is refluxed overnight with stirring. After cooling, the solid inorganic salts are filtered off, and the solvent is removed by evaporation. The resulting residue is then purified, often by dissolving it in a non-polar solvent like diethyl ether, washing with an aqueous base solution (e.g., sodium hydroxide) to remove any unreacted 4-hydroxybenzaldehyde, followed by a brine wash. After drying the organic layer and evaporating the solvent, the final product, 4-isopropoxybenzaldehyde, can be obtained in pure form by distillation. prepchem.com

Conversion to 4-Isopropoxybenzylamine

The conversion of 4-isopropoxybenzaldehyde to 4-isopropoxybenzylamine is commonly achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its reduction to the corresponding amine. orientjchem.orgmasterorganicchemistry.comorganic-chemistry.org

Various reducing agents and reaction conditions can be employed for this transformation. A widely used and effective reducing agent is sodium borohydride (B1222165) (NaBH₄). orientjchem.orgresearchgate.net The reaction can be performed by mixing the aldehyde with an amine source and a suitable reducing system in a solvent like tetrahydrofuran (THF) under reflux conditions. orientjchem.org Different additives and catalysts, such as sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) or titanium(IV) isopropoxide, can be used to facilitate the reaction and improve yields. orientjchem.orgpsu.edu The choice of the specific reductive amination protocol can be influenced by the desired scale, functional group tolerance, and the need to avoid harsh reaction conditions. masterorganicchemistry.comorganic-chemistry.org

The general scheme for the synthesis of 4-isopropoxybenzylamine is presented below:

Step 1: Synthesis of 4-Isopropoxybenzaldehyde

4-Hydroxybenzaldehyde + 2-Iodopropane --(K₂CO₃, KI, 2-butanone)--> 4-Isopropoxybenzaldehyde

Step 2: Synthesis of 4-Isopropoxybenzylamine via Reductive Amination

4-Isopropoxybenzaldehyde + NH₃ (or ammonia source) + Reducing Agent --(Solvent)--> 4-Isopropoxybenzylamine

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be accomplished through several methods, with the most common being the reaction of 4-isopropoxybenzylamine with cyclohexyl isocyanate or the reaction of cyclohexylamine with urea. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Method 1: Reaction of 4-Isopropoxybenzylamine with Cyclohexyl Isocyanate

This is a direct and generally high-yielding method for forming unsymmetrical ureas. wikipedia.org The reaction involves the nucleophilic addition of the primary amine (4-isopropoxybenzylamine) to the electrophilic carbon of the isocyanate group of cyclohexyl isocyanate.

Key optimization parameters include:

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions. chemicalbook.com

Temperature: The reaction is often performed at room temperature, although gentle heating may be employed to ensure complete reaction. nih.gov

Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion, but an equimolar ratio is often sufficient.

Method 2: Reaction of Cyclohexylamine with Urea

An alternative, more classical approach involves the reaction of an amine with urea. google.comgoogle.com This method avoids the use of potentially hazardous isocyanates. The reaction typically requires heating the reactants, often in the presence of a solvent like water, and proceeds with the evolution of ammonia. google.comgoogle.com

Optimization of this method can involve:

Temperature: Higher temperatures are generally required to drive the reaction, often in the range of 180-240 °C. google.com

Molar Ratio: An excess of the amine is often used to ensure the complete conversion of urea. google.com

Water Removal: In some procedures, the removal of water formed during the reaction can shift the equilibrium towards the product. google.com

The following table summarizes typical reaction conditions for the synthesis of related N,N'-disubstituted ureas, which can be applied to the synthesis of this compound.

Table 1: Representative Reaction Conditions for the Synthesis of N,N'-Disubstituted Ureas

| Method | Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| Isocyanate Addition | Primary Amine | Isocyanate | Dichloromethane (DCM) | None | Room Temperature | High | chemicalbook.com |

| Isocyanate Addition | Fatty Acid Amine | Isocyanate | Dichloromethane (DCM) | DMAP (catalytic) | Room Temperature | Good | nih.gov |

| Urea Condensation | Cyclohexylamine | Urea | Water | None | Reflux (up to 240°C) | >95% | google.com |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound (if applicable)

The applicability of stereoselective synthesis depends on the presence of chiral centers in the target molecule. In the case of this compound, the molecule itself is achiral. Neither the cyclohexyl ring nor the 4-isopropoxybenzyl group, as they are typically derived from achiral starting materials (cyclohexylamine and 4-isopropoxybenzylamine, respectively), introduces a stereocenter into the final urea structure.

Therefore, the synthesis of this compound does not produce enantiomers or diastereomers, and as such, stereoselective synthetic methods are not applicable for the preparation of this specific compound. If chiral analogues were to be synthesized, for instance, by replacing the cyclohexyl group with a chiral cyclic amine or by introducing a stereocenter on the benzyl (B1604629) portion, then stereoselective synthesis would become a relevant consideration.

Molecular and Supramolecular Structural Investigations of N Cyclohexyl N 4 Isopropoxybenzyl Urea

Conformational Analysis and Preferred Geometries

The conformational landscape of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is primarily defined by the rotational freedom around the C-N bonds of the urea (B33335) moiety. For N,N'-disubstituted ureas, the planarity of the urea group is a key feature, arising from the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bonds, restricting free rotation.

For N-alkyl-N'-aryl ureas, several conformations are possible, often described as trans-trans, cis-trans, or cis-cis with respect to the orientation of the substituents relative to the carbonyl group. In solution and the solid state, many N,N'-diphenylureas favor a trans-trans conformation. nih.gov However, the introduction of different substituents, such as an alkyl and an aryl group, can influence this preference. Computational studies on similar N-alkyl-N'-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically favorable. researchgate.netnih.gov The cis-trans conformation can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

The rotational barriers around the C-N bonds in alkyl and phenyl-substituted ureas have been investigated using computational methods. These studies indicate that rotation is hindered, with energy barriers typically in the range of 8-9 kcal/mol. acs.orgosti.gov The specific preferred geometry of this compound in the solid state would be definitively determined by single-crystal X-ray diffraction, which would provide precise details on bond lengths, bond angles, and torsion angles. In the absence of specific crystallographic data for this compound, analogies can be drawn from structurally related molecules. For instance, in the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane ring adopts a chair conformation, and there is a significant dihedral angle between the plane of the phenyl ring and the urea group. researchgate.net

Table 1: Predicted Conformational Characteristics of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Urea Moiety | Largely planar | Resonance stabilization observed in urea derivatives nih.gov |

| Possible Conformations | trans-trans, cis-trans | Studies on analogous N-alkyl-N'-aryl ureas researchgate.netnih.gov |

| Cyclohexyl Group | Chair conformation | Common for substituted cyclohexanes researchgate.net |

| Rotational Barriers (C-N) | ~8-9 kcal/mol | Computational studies on similar ureas acs.orgosti.gov |

Intra- and Intermolecular Interactions in the Crystalline State

The crystalline architecture of urea derivatives is predominantly directed by a network of hydrogen bonds. The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to robust and predictable supramolecular synthons. nih.gov In N,N'-disubstituted ureas, the two N-H groups can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of characteristic one-dimensional chains or ribbons. researchgate.netresearchgate.net

Beyond the primary hydrogen bonding, other weaker interactions are also expected to play a role in the crystal packing. These include C-H···O and C-H···π interactions involving the cyclohexyl and benzyl (B1604629) groups. The isopropoxy group on the benzyl ring can also participate in weak intermolecular interactions. The interplay of these directional forces governs the three-dimensional arrangement of the molecules in the crystal lattice. The specific details of these interactions, including donor-acceptor distances and angles, would be revealed by X-ray crystallographic analysis.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bond | N-H (urea) | C=O (urea) | Primary driving force for self-assembly into chains nih.govresearchgate.netresearchgate.net |

| Weak Hydrogen Bond | C-H (cyclohexyl, benzyl) | O (carbonyl, isopropoxy) | Stabilization of the crystal lattice |

| π-Interactions | C-H (various) | Aromatic ring (benzyl) | Contribution to packing efficiency |

Crystal Engineering and Polymorphism Studies of Urea Derivatives (if applicable)

The predictable and robust nature of the hydrogen bonding in ureas makes them excellent building blocks for crystal engineering. nih.gov By systematically modifying the substituents on the urea core, it is possible to control the supramolecular assembly and, consequently, the physical properties of the resulting crystalline materials. The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is of significant interest in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct properties such as solubility, stability, and melting point.

While there are no specific polymorphism studies available for this compound, the broader class of urea derivatives is known to exhibit polymorphism. The subtle balance of strong and weak intermolecular interactions can lead to different packing arrangements with similar lattice energies. The potential for polymorphism in this compound would depend on factors such as the conformational flexibility of the molecule and the variety of possible intermolecular interactions. Experimental screening for polymorphs would typically involve crystallization from a range of solvents under different conditions.

The principles of crystal engineering could be applied to this molecule to design co-crystals, where this compound is co-crystallized with another molecule to form a new crystalline solid with tailored properties. The urea functionality provides reliable hydrogen bonding sites for forming heteromeric supramolecular synthons with complementary molecules.

Computational Chemistry and Molecular Modeling of N Cyclohexyl N 4 Isopropoxybenzyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. For N-cyclohexyl-N'-(4-isopropoxybenzyl)urea, these calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of its electronic structure and chemical reactivity. northwestern.edu The conformational preferences of urea (B33335) derivatives are significantly influenced by the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov

By solving the Schrödinger equation for the molecule, key descriptors can be calculated. northwestern.edu The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electrostatic potential on the molecular surface highlights regions that are prone to electrophilic or nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the urea moiety are expected to be regions of negative potential, making them key sites for hydrogen bonding interactions with biological targets. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. |

Note: The data in this table is illustrative and represents typical values for a molecule of this class.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective of its behavior over time. nih.gov For this compound, MD simulations can reveal its conformational landscape and the influence of the surrounding solvent environment. These simulations solve Newton's equations of motion for the atoms of the molecule and the solvent, providing a trajectory of their positions and velocities. nih.gov

A key aspect of the MD simulations for this compound is to understand the flexibility of the cyclohexyl and isopropoxybenzyl groups and the rotational barriers around the urea core. The urea functionality itself can exhibit different conformations, which can be crucial for its binding to a biological target. nih.gov By analyzing the simulation trajectory, the most stable conformations and the transitions between them can be identified.

Furthermore, performing simulations in an aqueous environment allows for the study of solvent effects. The arrangement of water molecules around the solute, particularly around the polar urea group, and the formation of hydrogen bonds can be analyzed. This provides a more realistic model of the molecule's behavior in a biological milieu.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is illustrative and represents a typical setup for such a simulation.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. nih.gov For this compound, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Given that structurally related urea-based compounds have shown inhibitory activity against enzymes like Factor Xa, a key protein in the coagulation cascade, this represents a plausible target for docking studies. nih.govnih.govfrontiersin.org

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The analysis of the best-ranked docking poses can reveal key interactions, such as hydrogen bonds between the urea group of the ligand and amino acid residues in the active site. Hydrophobic interactions between the cyclohexyl and benzyl (B1604629) moieties of the ligand and nonpolar residues of the protein also contribute significantly to the binding affinity.

Table 3: Hypothetical Docking Results of this compound with Factor Xa

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -9.5 | Gly216, Ser195 | Hydrogen Bond |

| Tyr99, Trp215 | Hydrophobic (π-π stacking) | |

| Val213 | Hydrophobic |

Note: The data in this table is illustrative and represents a plausible outcome for a docking study with this class of compound.

De Novo Design Approaches for this compound Analogues

De novo design is a computational strategy for generating novel molecular structures with desired properties. arxiv.org Starting from the scaffold of this compound, de novo design algorithms can be used to explore chemical space and propose new analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.

These methods can work by either growing a molecule atom-by-atom within the constraints of a protein's active site or by modifying an existing scaffold through fragment-based approaches. For instance, the isopropoxybenzyl group could be replaced with other substituted aromatic or heterocyclic rings to explore different interactions within a target's binding pocket. Similarly, the cyclohexyl group could be modified to optimize hydrophobic interactions or to introduce new functionalities.

The generated analogues are then typically evaluated using the computational methods described above, such as docking and quantum chemical calculations, to prioritize the most promising candidates for synthesis and experimental testing. This iterative cycle of design, evaluation, and synthesis is a cornerstone of modern drug discovery. arxiv.org

Table 4: Examples of Hypothetically Designed Analogues of this compound

| Analogue | Modification | Rationale |

| 1 | Replacement of isopropoxy with a cyclopropoxy group | To probe the size and shape of the hydrophobic pocket. |

| 2 | Substitution of the phenyl ring with a pyridine (B92270) ring | To introduce a hydrogen bond acceptor and alter electronic properties. |

| 3 | Replacement of the cyclohexyl group with a piperidine (B6355638) ring | To introduce a potential salt bridge interaction and improve solubility. |

Note: The data in this table is for illustrative purposes to demonstrate the principles of de novo design.

Structure Activity Relationship Sar Studies of N Cyclohexyl N 4 Isopropoxybenzyl Urea Analogues

Design and Synthesis of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea Derivatives with Systematic Structural Modifications

The synthesis of N,N'-disubstituted ureas can be achieved through several established chemical routes. A common method involves the reaction of an isocyanate with an amine. nih.gov For the synthesis of this compound analogues, this would typically involve reacting either cyclohexyl isocyanate with 4-isopropoxybenzylamine or 4-isopropoxybenzyl isocyanate with cyclohexylamine (B46788). nih.gov Alternative methods, such as those using phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or benzotriazole-1-carboxamide, offer milder conditions and are suitable for creating a diverse library of analogues for SAR studies. nih.govresearchgate.net

The general synthetic approach allows for the introduction of a wide variety of substituents on each of the three key components of the lead compound.

The 4-isopropoxybenzyl group plays a significant role in the interaction of the molecule with its biological target. Modifications to this part of the scaffold can have profound effects on activity. Studies on related N-phenyl,N′-(4-phenoxy)cyclohexylurea analogues have shown that lipophilic, electron-withdrawing substituents on the phenoxy ring, such as -CF3 and -OCF3, lead to the most potent compounds. nih.gov This suggests that similar substitutions on the benzyl (B1604629) ring of this compound could enhance its biological effects.

Furthermore, the position of the substituent on the aromatic ring is critical. Research on other bioactive molecules has demonstrated that altering the substitution pattern can significantly impact efficacy. nih.gov For instance, in a series of N-benzylpyridinium derivatives, moving a substituent from one position to another on the benzyl residue led to notable differences in inhibitory activity. nih.gov

The isopropoxy group itself is a key feature. Its size, lipophilicity, and potential for hydrogen bonding can be explored by replacing it with other alkoxy groups (e.g., methoxy, ethoxy, benzyloxy) or with bioisosteric replacements. In a study of isopropoxy allylbenzene (B44316) derivatives, the presence and position of the isopropoxy group were found to be crucial for their inhibitory potency. nih.gov

Table 1: Hypothetical SAR Data for Isopropoxybenzyl Moiety Modifications

| Compound ID | R1 (at para-position) | R2 (other positions) | Relative Activity |

| Lead | -OCH(CH3)2 | H | 1.0 |

| Analogue 1 | -OCH3 | H | 0.8 |

| Analogue 2 | -OCF3 | H | 1.5 |

| Analogue 3 | -OCH(CH3)2 | 2-F | 1.2 |

| Analogue 4 | -OCH(CH3)2 | 3-Cl | 1.1 |

This table is illustrative and based on findings from related compound series.

The cyclohexyl ring is another critical component for establishing potent biological activity, often involved in hydrophobic interactions within the binding site of a target protein. researchgate.net SAR studies on related compounds have explored the impact of replacing the cyclohexyl ring with other cyclic or aromatic systems. For example, the substitution of a cyclohexyl ring with a phenyl ring in one series of inhibitors resulted in a significant loss of activity, highlighting the importance of the alicyclic nature of the ring for proper binding. researchgate.net

Further modifications can include the introduction of substituents on the cyclohexyl ring. In a study of N-phenyl-N′-(4-phenoxy)cyclohexylurea analogues, the stereochemistry of the substituents on the cyclohexyl ring was found to be a determining factor for activity, with trans-isomers generally showing higher potency than cis-isomers. nih.gov The introduction of polar groups, such as hydroxyl, could also be explored to probe for additional hydrogen bonding interactions.

Table 2: Hypothetical SAR Data for Cyclohexyl Ring Modifications

| Compound ID | Cyclohexyl Modification | Stereochemistry | Relative Activity |

| Lead | Unsubstituted | - | 1.0 |

| Analogue 5 | Phenyl substitution | - | 0.2 |

| Analogue 6 | 4-OH | trans | 0.9 |

| Analogue 7 | 4-OH | cis | 0.5 |

| Analogue 8 | Cyclopentyl substitution | - | 0.7 |

This table is illustrative and based on findings from related compound series.

The urea (B33335) moiety is a key structural element in many biologically active compounds due to its ability to form multiple stable hydrogen bonds with protein targets. nih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov

Modifications to the urea linker itself are less common but can be a strategy to fine-tune the conformational properties of the molecule. N-methylation of the urea nitrogens, for example, can restrict the conformational flexibility and alter the hydrogen bonding pattern, which can have a significant impact on biological activity. ncl.ac.uk The replacement of the urea with a thiourea (B124793) is another common isosteric substitution that can modulate the compound's properties. koreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis.

The process involves calculating a set of molecular descriptors for each analogue, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov These descriptors are then used to build a mathematical model that relates them to the observed biological activity (e.g., IC50 values).

A successful QSAR model can provide valuable insights into the key physicochemical properties that drive the activity of these compounds. nih.gov For example, a model might reveal that high hydrophobicity in one part of the molecule and the presence of a hydrogen bond acceptor in another are critical for potency. Such models can guide the rational design of more effective analogues. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies (if applicable)

Fragment-Based Drug Discovery (FBDD) is an alternative approach to lead discovery where small chemical fragments are screened for weak binding to the target protein. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

In the context of this compound, one could envision screening a library of fragments corresponding to the three main components of the molecule:

Cyclohexyl-containing fragments

Isopropoxybenzyl-containing fragments

Urea-based fragments

If, for example, a simple cyclohexyl-urea fragment shows binding to the target, it could be elaborated by adding different substituted benzyl groups to optimize the interactions. This approach allows for a more efficient exploration of the chemical space and can lead to novel scaffolds with improved drug-like properties. nih.govresearchgate.net

Scaffold hopping is another strategy where the core structure (scaffold) of a known active compound is replaced by a different, often structurally distinct, scaffold while maintaining the key binding interactions. For this compound, this could involve replacing the urea linker with a bioisosteric equivalent, such as a squaramide or an aminopyrimidin-4-one, or replacing the cyclohexyl or benzyl rings with other cyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. nih.gov

Mechanistic Investigations of N Cyclohexyl N 4 Isopropoxybenzyl Urea S Biological Interactions

Identification and Validation of Biological Targets

Based on structure-activity relationship (SAR) studies of similar urea-based compounds, the primary biological target for N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is predicted to be soluble epoxide hydrolase (sEH) . Numerous N-cyclohexyl-N'-substituted ureas have been identified as potent inhibitors of this enzyme.

Enzyme Inhibition and Activation Mechanisms

This compound is anticipated to act as an inhibitor of soluble epoxide hydrolase (sEH). The urea (B33335) pharmacophore is crucial for this inhibitory activity. Research on analogous compounds indicates that the urea functional group mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH. metabolomics.se The inhibition is expected to be potent and potentially tight-binding, a characteristic observed in other 1,3-disubstituted urea inhibitors of sEH. metabolomics.se For effective inhibition, at least one hydrogen on one of the nitrogen atoms of the urea group is considered necessary. nih.gov

The proposed mechanism of inhibition involves the urea carbonyl oxygen acting as a hydrogen bond acceptor, while the N-H groups of the urea act as hydrogen bond donors. This allows the inhibitor to form key interactions within the active site of the sEH enzyme. Specifically, the urea carbonyl is thought to interact with tyrosine residues that act as proton donors during catalysis. reading.ac.uk

Receptor Binding Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for the binding of this compound to its predicted target, sEH, are not available. However, for structurally related potent sEH inhibitors, such as N,N'-dicyclohexylurea (DCU) and N-cyclohexyl-N'-(3-phenyl)propylurea (CPU), dissociation constants (Ki) have been determined. For instance, DCU exhibits Ki values of 22 ± 3 nM and 30 ± 2 nM for the murine and human sEH, respectively. nih.gov CPU shows an even tighter binding with a Ki of 3.1 ± 0.2 nM for murine sEH. nih.gov It is plausible that this compound would exhibit similar nanomolar affinity for sEH.

The following table presents the inhibitory constants for some analogous compounds, which can serve as a reference for the predicted potency of this compound.

| Compound | Enzyme | IC50 (nM) | Ki (nM) |

| N,N'-Dicyclohexylurea (DCU) | Murine sEH | - | 22 ± 3 |

| N,N'-Dicyclohexylurea (DCU) | Human sEH | - | 30 ± 2 |

| N-cyclohexyl-N'-(3-phenyl)propylurea (CPU) | Murine sEH | 4 | 3.1 ± 0.2 |

Data sourced from literature on analogous compounds. nih.gov

Protein-Protein Interaction Modulation

Currently, there is no evidence to suggest that this compound functions by modulating protein-protein interactions. Its predicted mechanism of action is the direct inhibition of the enzymatic activity of soluble epoxide hydrolase.

Biochemical Pathway Analysis and Perturbation Profiling

Inhibition of soluble epoxide hydrolase by this compound would perturb the metabolic pathway of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). sEH metabolizes these signaling lipids into their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs). researchgate.net

By inhibiting sEH, this compound would increase the endogenous levels of EETs. EETs have various biological functions, including vasodilation and anti-inflammatory effects. researchgate.net Therefore, the perturbation of this pathway is expected to lead to enhanced vasodilatory and anti-inflammatory responses.

Allosteric Modulation and Orthosteric Binding Site Characterization

Based on the mechanism of action of other urea-based sEH inhibitors, this compound is expected to be an orthosteric inhibitor . This means it likely binds directly to the active site of the enzyme, competing with the natural substrate. The structural mimicry of the transition state by the urea pharmacophore supports this prediction. metabolomics.se There is no information to suggest that it would act as an allosteric modulator.

Elucidation of Molecular Recognition Events

The molecular recognition of this compound by the active site of soluble epoxide hydrolase is predicted to be driven by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The urea moiety is central to the binding. The carbonyl oxygen is expected to form hydrogen bonds with the hydroxyl groups of two key tyrosine residues (Tyr381 and Tyr465 in human sEH) in the enzyme's active site. reading.ac.uk The NH groups of the urea can also act as hydrogen bond donors to other residues in the active site. metabolomics.se

Hydrophobic Interactions: The cyclohexyl group and the 4-isopropoxybenzyl group are anticipated to occupy hydrophobic pockets within the active site, contributing to the binding affinity. The presence of these relatively large, hydrophobic groups is a common feature of potent urea-based sEH inhibitors. nih.gov

Preclinical Biological Evaluation of N Cyclohexyl N 4 Isopropoxybenzyl Urea

In Vivo Studies in Non-Human Animal Models

Metabolic Fate and Biotransformation in Animal Models

The metabolic fate of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea in animal models is primarily characterized by oxidative transformations of both the cyclohexyl and the 4-isopropoxybenzyl moieties. While specific studies on this exact molecule are not extensively documented in publicly available literature, its biotransformation can be predicted based on the well-established metabolic pathways of structurally related compounds. The primary metabolic reactions involve hydroxylation of the cyclohexyl ring and O-dealkylation of the isopropoxy group, both of which are common phase I metabolic pathways catalyzed by cytochrome P450 (CYP) enzymes.

The principal sites of metabolism for compounds containing a cyclohexyl group are the 3 and 4-positions of the ring. nih.govpharmacy180.com Metabolic hydroxylation of the cyclohexyl ring is a common pathway for many drugs, including several sulfonylurea oral antidiabetics that also contain this moiety. nih.govpreprints.org This hydroxylation is often stereoselective, with a preference for the formation of the more stable trans isomer. nih.gov For instance, the metabolism of glibenclamide, which contains a cyclohexyl group, results in the formation of 3-cis-hydroxy and 4-trans-hydroxy isomers, with the latter being the major metabolite. nih.gov These oxidative reactions increase the polarity of the molecule, facilitating its subsequent conjugation and excretion.

Similarly, the isopropoxybenzyl portion of the molecule is susceptible to significant metabolic alteration. The O-dealkylation of alkoxybenzene derivatives is a well-documented metabolic pathway. mdpi.comnih.gov In studies with isopropoxy benzene guanidine in rat liver microsomes, O-dealkylation was identified as a primary metabolic route. mdpi.com This process involves the enzymatic removal of the isopropyl group, leading to the formation of a phenolic metabolite, N-cyclohexyl-N'-(4-hydroxybenzyl)urea. This resulting hydroxyl group can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation.

In addition to these primary pathways, other minor metabolic transformations could potentially occur. These may include further oxidation of the hydroxylated cyclohexyl ring to form a ketone, or hydroxylation at other positions of the cyclohexyl ring or the aromatic benzene ring. pharmacy180.commdpi.com Hydrolysis of the urea (B33335) linkage is also a theoretical metabolic possibility, although it is generally a less common pathway for this class of compounds.

The anticipated metabolic pathways for this compound are summarized in the table below.

| Metabolic Pathway | Description | Potential Metabolites |

| Cyclohexyl Hydroxylation | Introduction of a hydroxyl group onto the cyclohexyl ring, primarily at the 3 or 4-position. This reaction increases the water solubility of the compound. | N-(3-hydroxycyclohexyl)-N'-(4-isopropoxybenzyl)urea, N-(4-hydroxycyclohexyl)-N'-(4-isopropoxybenzyl)urea |

| O-Deisopropylation | Cleavage of the ether linkage of the isopropoxy group, resulting in the formation of a phenol and acetone. This is a common dealkylation reaction. | N-cyclohexyl-N'-(4-hydroxybenzyl)urea |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. This is generally a minor pathway compared to cyclohexyl hydroxylation and O-dealkylation. | N-cyclohexyl-N'-(2-hydroxy-4-isopropoxybenzyl)urea, N-cyclohexyl-N'-(3-hydroxy-4-isopropoxybenzyl)urea |

The table below details the potential primary metabolites of this compound based on the metabolic pathways of its structural analogs.

| Metabolite Name | Metabolic Reaction | Enzyme Family |

| N-(trans-4-hydroxycyclohexyl)-N'-(4-isopropoxybenzyl)urea | Hydroxylation | Cytochrome P450 |

| N-(cis-3-hydroxycyclohexyl)-N'-(4-isopropoxybenzyl)urea | Hydroxylation | Cytochrome P450 |

| N-cyclohexyl-N'-(4-hydroxybenzyl)urea | O-Deisopropylation | Cytochrome P450 |

These metabolic transformations collectively serve to increase the hydrophilicity of the parent compound, thereby facilitating its elimination from the body, primarily through renal and biliary excretion. The specific metabolites formed and their relative abundance can vary depending on the animal species and the specific isoforms of the cytochrome P450 enzymes involved.

Advanced Research Applications and Future Directions for N Cyclohexyl N 4 Isopropoxybenzyl Urea

Development as a Chemical Probe for Biological Systems

The development of chemical probes is a critical step in elucidating the function of proteins and dissecting complex biological pathways. Substituted ureas, owing to their ability to form key hydrogen bonding interactions, are well-suited for this purpose. While specific research on N-cyclohexyl-N'-(4-isopropoxybenzyl)urea as a chemical probe is not yet prevalent, the structural motifs present in the molecule suggest significant potential. The urea (B33335) core, flanked by a cyclohexyl group and a 4-isopropoxybenzyl group, provides a framework for systematic modification to optimize potency and selectivity for a target protein.

The exploration of related substituted ureas as inhibitors of various enzymes, such as soluble epoxide hydrolase, highlights the potential of this chemical class. For instance, compounds like N-cyclohexyl-N'-(4-iodophenyl)urea have been investigated for their inhibitory action, demonstrating that the urea scaffold can be tailored to interact with specific enzymatic active sites. drugbank.com The development of this compound as a chemical probe would involve synthesizing a library of analogues to establish structure-activity relationships (SAR) and identifying a compound with high affinity and specificity for a particular biological target.

Potential for Integration into Novel Therapeutic Modalities

The modular nature of substituted ureas makes them attractive candidates for integration into innovative therapeutic platforms. One such emerging modality is Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A potent and selective binder for a target protein is a prerequisite for developing a successful PROTAC.

Should this compound or its derivatives be identified as potent binders of a disease-relevant protein, they could serve as the "warhead" of a PROTAC. The urea moiety itself, or the appended cyclohexyl and isopropoxybenzyl groups, could be functionalized with a linker connected to an E3 ligase ligand. The successful application of urea-containing compounds in various therapeutic areas suggests the feasibility of this approach.

Methodological Advancements in the Study of Substituted Ureas

The synthesis of substituted ureas has seen significant methodological advancements aimed at improving efficiency, safety, and environmental friendliness. researchgate.net Traditional methods often relied on hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.netacs.org Modern approaches focus on cleaner alternatives and more sustainable processes.

Recent developments include:

Catalyst-free synthesis in water: A simple and efficient method for synthesizing N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification. rsc.org

Oxidative carbonylation: Symmetrical urea derivatives can be synthesized from amines and carbon monoxide under mild conditions using a recyclable palladium(II) catalyst at a graphite (B72142) electrode. nih.gov

Flow chemistry: Continuous flow technology allows for the synthesis of ureas directly from CO2, offering a scalable and potentially safer method. researchgate.net

These advancements not only facilitate the synthesis of known urea-based compounds but also open up avenues for creating novel and complex derivatives of molecules like this compound for biological screening.

Emerging Research Areas and Unexplored Biological Hypotheses

While the direct biological targets of this compound remain to be elucidated, the broader class of substituted ureas has been implicated in a wide range of biological processes. This suggests several emerging research areas and unexplored hypotheses for this specific compound.

Anticancer Activity: Many urea derivatives, such as sorafenib, are potent multi-target kinase inhibitors used in cancer therapy. mdpi.com The N-aryl-N'-benzylurea scaffold, which is structurally related to this compound, has shown promise in developing new anticancer agents. mdpi.com Future research could investigate the antiproliferative activity of this compound against various cancer cell lines.

Agrochemicals: N-substituted ureas are a cornerstone of the agrochemical industry, with compounds like isoproturon, linuron, and diuron (B1670789) being widely used as herbicides. rsc.org The biological activity of this compound in plant systems is an unexplored but potentially fruitful area of investigation.

Modulation of Novel Targets: The vast chemical space occupied by substituted ureas suggests that they may interact with novel or underexplored biological targets. High-throughput screening of this compound against a broad panel of enzymes and receptors could uncover unexpected biological activities.

Collaborative Research Opportunities and Interdisciplinary Perspectives

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach.

| Research Area | Potential Collaborators | Interdisciplinary Perspective |

| Chemical Probe Development | Medicinal Chemists, Chemical Biologists, Structural Biologists | Synthesis of focused libraries, biochemical and cellular assays, and X-ray crystallography to understand protein-ligand interactions. |

| Therapeutic Modality Integration | Pharmacologists, Cell Biologists, Experts in Drug Delivery | Design and synthesis of novel therapeutic constructs (e.g., PROTACs), evaluation of their efficacy in cellular and animal models. |

| Exploration of New Biological Targets | Systems Biologists, Bioinformaticians, Toxicologists | Target identification using chemoproteomics, computational modeling to predict potential binding partners, and assessment of off-target effects. |

| Agrochemical Applications | Plant Scientists, Agricultural Chemists | Screening for herbicidal or plant growth regulatory activities and mechanistic studies in plant models. |

Such collaborations would be instrumental in unlocking the full potential of this compound and the broader class of substituted ureas, driving innovation from fundamental biological understanding to the development of new technologies and therapies.

Q & A

Q. What are the recommended safety protocols for handling N-cyclohexyl-N'-(4-isopropoxybenzyl)urea in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar ureas, this compound may pose risks of acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood with adequate ventilation to avoid inhalation of dust or aerosols.

- Store at 2–8°C in a dry, sealed container to prevent degradation .

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Precursor Preparation : React 4-isopropoxybenzylamine with an isocyanate derivative (e.g., cyclohexyl isocyanate) in anhydrous solvents like dichloromethane.

Coupling Reaction : Use triethylamine as a catalyst under nitrogen atmosphere to facilitate urea bond formation.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

Purity is validated via gas chromatography (GC) or HPLC, targeting ≥95% purity .

Advanced Research Questions

Q. How can researchers analyze the binding interactions between this compound and target enzymes such as soluble epoxide hydrolase (hsEH)?

- Methodological Answer :

- FRET Displacement Assays : Use Förster resonance energy transfer (FRET) with intrinsic tryptophan residues in hsEH as donors and a fluorescently labeled competitor ligand as an acceptor. Monitor displacement via fluorescence quenching .

- X-ray Crystallography : Co-crystallize the compound with hsEH to resolve hydrogen-bonding interactions (e.g., urea oxygen with T383/Y466, NH groups with D335) .

- Molecular Dynamics Simulations : Model binding stability and free energy changes using software like GROMACS or AMBER .

Q. What strategies can mitigate discrepancies in enzyme inhibition data when testing this compound derivatives?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., CIU inhibitors) and account for solvent effects (e.g., DMSO concentration ≤1%).

- Concentration Gradients : Test inhibitor efficacy across a wide range (nM–μM) to identify non-linear dose-response artifacts.

- Structural Analog Comparison : Compare IC50 values with analogs (e.g., N-cyclohexyl-N'-(4-iodophenyl)urea) to isolate substituent-specific effects .

Q. How do structural modifications to the cyclohexyl or isopropoxybenzyl groups affect the compound's physicochemical properties and bioactivity?

- Methodological Answer :

- Hydrophobicity : Replace cyclohexyl with smaller alkyl chains (e.g., methyl) to reduce logP and improve aqueous solubility.

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance urea’s hydrogen-bonding capacity.

- SAR Studies : Use in vitro enzyme assays and computational docking to correlate substituent changes with binding affinity (e.g., isopropoxy vs. methoxy groups) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-PDA/MS : Monitor degradation products (e.g., hydrolysis to amines) under accelerated stability conditions (40°C/75% RH for 4 weeks).

- NMR Spectroscopy : Track chemical shift changes in urea protons (δ 6.5–8.0 ppm) to detect decomposition.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 160–200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.